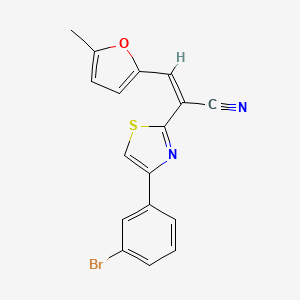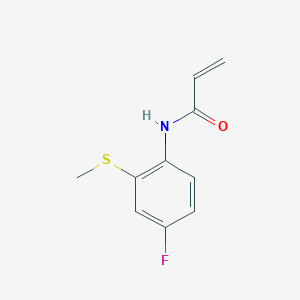
N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide, also known as FMSP, is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound that has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell proliferation and survival. N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide may be able to induce the expression of genes that are involved in apoptosis and cell cycle arrest, leading to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor activity, N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide can inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which is a major cause of hospital-acquired infections. N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, there are also limitations to the use of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide in lab experiments. For example, the synthesis of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is a complex and time-consuming process, which may limit its availability for research purposes. In addition, the mechanism of action of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide. One area of interest is the development of new cancer therapies that incorporate N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide. Researchers are also interested in exploring the potential of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide as an antibacterial agent, as well as its anti-inflammatory properties. Further studies are needed to fully understand the mechanism of action of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide and to optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide can be achieved through a multistep process that involves the reaction of 2-amino-4-fluoro-5-methylthiophene-3-carboxylic acid with acetic anhydride, followed by the reaction with propargylamine. The resulting product is then subjected to a coupling reaction with 4-bromo-2-fluoroaniline to yield N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has been studied for its potential applications in various areas of scientific research. One of the most promising applications of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is in the field of cancer research. Studies have shown that N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(4-fluoro-2-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNOS/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2/h3-6H,1H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPYVIBGSTWTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2519965.png)
![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B2519966.png)
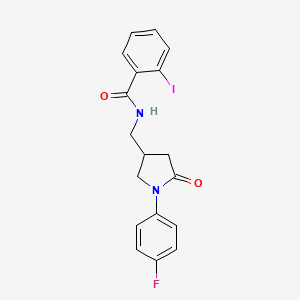
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2519969.png)
![N-{2-(4-butanoylpiperazinyl)-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2519971.png)
![1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B2519973.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2519974.png)
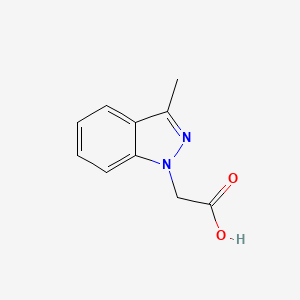
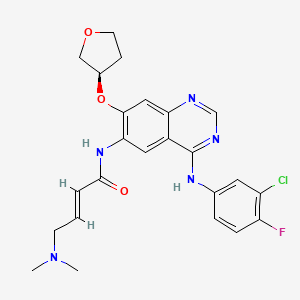
![8-hydrazinyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519982.png)
![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2519983.png)
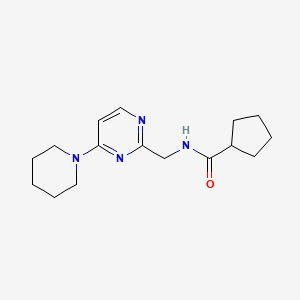
![2-(4-fluorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2519985.png)
